2-Iodo-5-methyl-1,3-thiazole
Overview
Description
2-Iodo-5-methyl-1,3-thiazole is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
Action Environment
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
2-Iodo-5-methyl-1,3-thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of covalent bonds or coordination complexes, which can modulate the activity of these enzymes and influence cellular redox states .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation, as well as changes in cellular metabolism and redox states .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, such as inducing oxidative damage, disrupting cellular metabolism, and causing cell death . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence metabolic pathways related to energy production, detoxification, and biosynthesis of essential molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help to localize and accumulate it in specific cellular compartments . The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-1,3-thiazole typically involves the iodination of 5-methyl-1,3-thiazole. One common method includes the reaction of 5-methyl-1,3-thiazole with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of iodine and other reagents are crucial for cost-effective and environmentally friendly production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-1,3-thiazole by removing the iodine atom, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Methyl-1,3-thiazole.
Scientific Research Applications
2-Iodo-5-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the interactions of thiazole derivatives with biological targets, aiding in the development of new therapeutic agents.
Comparison with Similar Compounds
2-Iodo-1,3-thiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,3-thiazole: Lacks the iodine atom at the 2-position.
2-Bromo-5-methyl-1,3-thiazole: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-5-methyl-1,3-thiazole is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and interactions with other molecules. The iodine atom provides opportunities for halogen bonding, while the methyl group can affect the compound’s steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-iodo-5-methyl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIZGWEEAVFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847547-16-4 | |
Record name | 2-iodo-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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